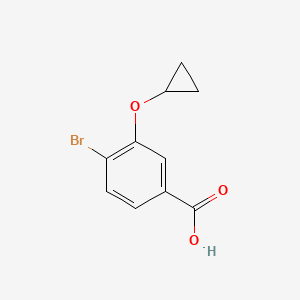

4-Bromo-3-cyclopropoxybenzoic acid

Description

Brominated benzoic acid derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. These analogs share structural similarities, differing primarily in their substituents (e.g., cyclopropoxy, fluoro, chloro), which significantly influence their physicochemical properties and applications.

Properties

IUPAC Name |

4-bromo-3-cyclopropyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPDGZVOQAZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzoic acid typically involves the bromination of 3-cyclopropoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:

4-Bromo-3-cyclopropoxybenzoic acid has been identified as a selective inhibitor of MEK1 and MEK2 protein kinases, which play crucial roles in the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting these kinases, the compound shows promise in treating various proliferative diseases, including different types of cancer and restenosis (the re-narrowing of blood vessels) .

Psoriasis and Other Proliferative Diseases:

In addition to its anti-cancer properties, this compound has been investigated for its potential in treating psoriasis, a chronic inflammatory skin condition characterized by rapid skin cell proliferation. The inhibition of MEK pathways could help regulate the excessive cell growth seen in psoriasis .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methods, highlighting its role as an intermediate in the development of other therapeutic agents. For instance, it serves as a precursor for synthesizing more complex compounds that may exhibit enhanced biological activity or specificity against targeted diseases .

Case Studies and Research Findings

Case Study: MEK Inhibition in Cancer Therapy

A study demonstrated that derivatives of this compound effectively inhibited MEK1/2 activity in vitro, leading to reduced cell proliferation in cancer cell lines. The findings suggest that these compounds could be developed into effective therapeutic agents for cancer treatment .

Research on Psoriasis Treatment

Another research effort focused on the application of this compound in treating psoriasis. The study found that topical formulations containing this compound led to significant improvements in skin condition by modulating inflammatory responses and reducing keratinocyte proliferation .

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of carbon-carbon bonds in coupling reactions .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The presence of -F or -Cl at C3 (meta to -Br) enhances acidity compared to alkyl substituents like -CH₃ .

- Solubility: Polar substituents (-F, -Cl) improve water solubility relative to non-polar groups (-CH₃, cyclopropoxy).

- Stability : Halogenated derivatives (e.g., 4-Bromo-3-fluorobenzoic acid) exhibit higher thermal stability due to strong C-F/C-Cl bonds .

Biological Activity

4-Bromo-3-cyclopropoxybenzoic acid (BCB) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopropoxy group, which may contribute to its unique pharmacological properties. This article explores the biological activity of BCB, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H9BrO2

- Molecular Weight : 243.08 g/mol

The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.

BCB's biological activity is primarily attributed to its ability to interact with various cellular targets.

1. Enzyme Inhibition

BCB has been shown to inhibit several enzymes involved in critical biochemical pathways. For instance, it may act on cyclooxygenases (COXs), which are key enzymes in the inflammatory response. In vitro studies have indicated that BCB can selectively inhibit COX-2, potentially providing anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Modulation of Signaling Pathways

Research indicates that BCB influences signaling pathways related to cell proliferation and apoptosis. By modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway, BCB may affect cell survival and differentiation .

Biological Activity Overview

The biological activities of BCB can be summarized as follows:

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of BCB, researchers found that treatment with BCB significantly reduced inflammation markers in animal models of arthritis. The study reported a decrease in prostaglandin E2 levels, suggesting that BCB effectively inhibits COX-2 activity .

Case Study 2: Anticancer Properties

Another research project investigated the effects of BCB on cancer cell lines. The results indicated that BCB induced apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2. The study concluded that BCB could serve as a potential therapeutic agent for breast cancer treatment .

Case Study 3: Antimicrobial Activity

BCB was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.